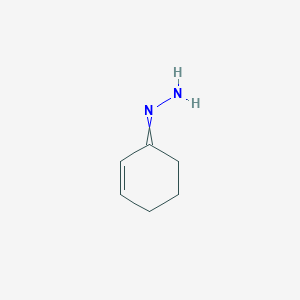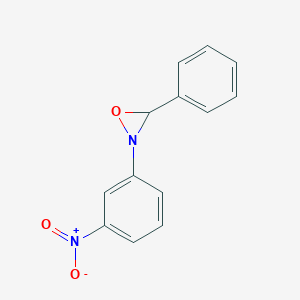![molecular formula C17H37NS2Sn B14355681 N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine CAS No. 92278-29-0](/img/structure/B14355681.png)
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is an organotin compound characterized by the presence of a stannyl group (tributylstannyl) attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves the reaction of tributylstannyl chloride with a suitable thiocarbonyl compound, followed by the introduction of the butan-1-amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The thiocarbonyl group can be reduced to form corresponding thiols.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, replacing the stannyl moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include organotin oxides, thiols, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with molecular targets through its stannyl and thiocarbonyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}pentan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}hexan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}heptan-1-amine
Uniqueness
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to its specific chain length and the presence of the butan-1-amine group, which can influence its reactivity and biological activity. The combination of the stannyl and thiocarbonyl moieties also provides distinct chemical properties that can be leveraged in various applications.
特性
CAS番号 |
92278-29-0 |
|---|---|
分子式 |
C17H37NS2Sn |
分子量 |
438.3 g/mol |
IUPAC名 |
tributylstannyl N-butylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C4H9.Sn/c1-2-3-4-6-5(7)8;3*1-3-4-2;/h2-4H2,1H3,(H2,6,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
SZMCHLFXHIWTFK-UHFFFAOYSA-M |
正規SMILES |
CCCCNC(=S)S[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


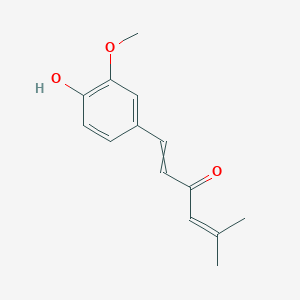
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
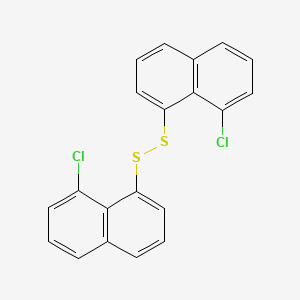
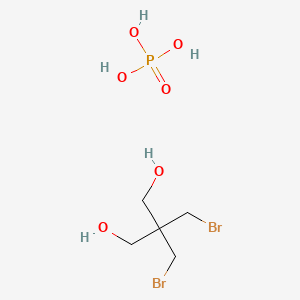
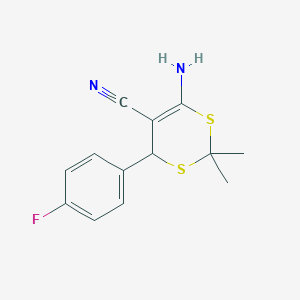

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
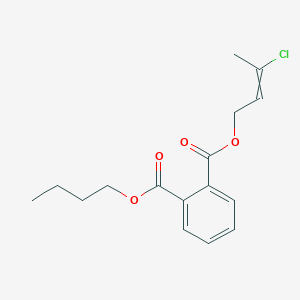
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
